Cas no 142273-20-9 (Kenpaullone)

Kenpaullone structure
Kenpaullone structure
상품 이름:Kenpaullone
CAS 번호:142273-20-9
MF:C16H11BrN2O
메가와트:327.1753
CID:152956
PubChem ID:24278507

Kenpaullone 화학적 및 물리적 성질

이름 및 식별자

    • Indolo[3,2-d][1]benzazepin-6(5H)-one,9-bromo-7,12-dihydro-
    • Kenpaullone
    • 8-Bromo-7,12-Dihydro-Indolo[3,2-D][1]-Benzazepin-6(5H)-One
    • 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
    • 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
    • 9-Bromopaullone
    • NSC-664704
    • 9-Bromo-7,12-dihydro-indolo­[3,2-d]­[1]benzazepin-6(5H)-one
    • NSC 664704
    • 9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
    • NSC664704
    • MLS002702152
    • QQUXFYAWXPMDOE-UHFFFAOYSA-N
    • SR-01000075952
    • F17055
    • J-007630
    • Tocris-1398
    • HMS3229K10
    • J-521618
    • DTXSID10161994
    • CHEBI:92658
    • MFCD02683595
    • NCIMech_000735
    • NCI60_022295
    • CHEMBL296586
    • NCGC00015582-04
    • SMP2_000306
    • SR-01000075952-9
    • GTPL6000
    • cid_3820
    • CCG-36383
    • 9-bromo-7,12-dihydroindolo[3,2-d][1]-benzazepin-6(5h)-one
    • NSC-664704(Kenpaullone)
    • SCHEMBL79889
    • Bromo Paullone
    • AKOS024456573
    • T72H2BL53P
    • HMS3412M10
    • EU-0100647
    • BiomolKI_000072
    • Kenpaullone - CAS 142273-20-9
    • 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
    • CS-5049
    • AS-70762
    • K0052
    • NCGC00015582-01
    • EX-A702
    • NCGC00015582-18
    • SR-01000075952-3
    • NCGC00261332-01
    • BCPP000195
    • HY-12302
    • CCG-35778
    • SMR001456311
    • BB 0301260
    • 14-bromo-8,18-diazatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
    • 142273-20-9
    • 14-BROMO-8,18-DIAZATETRACYCLO[9.7.0.0(2),?.0(1)(2),(1)?]OCTADECA-1(11),2,4,6,12,14,16-HEPTAEN-9-ONE
    • Tox21_500647
    • NCGC00025143-02
    • K00061
    • NCGC00025143-01
    • 9-Bromo-7,12-dihydroindolo-[3,2-d][1]benzazepin-6(5H)-one;NSC 664704
    • BDBM7266
    • FT-0670607
    • BiomolKI2_000076
    • Indolo[3, 9-bromo-7,12-dihydro-,
    • s7917
    • NCGC00015582-03
    • NSC-664704; 9-Bromo-7,12-dihydr9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
    • HB1266
    • BCP9000809
    • 9-Bromo-7,12-dihydro-indolo-[3,2-d]-[1]benzazepin-6(5H)-one
    • LP00647
    • NCGC00015582-06
    • HMS3650F17
    • Lopac0_000647
    • Indolo[3,2-d][1]benzazepin-6(5H)-one, 9-bromo-7,12-dihydro-
    • NCGC00015582-05
    • NCGC00025143-03
    • 9-Bromopaullone;NSC-664704
    • HMS3262A15
    • SR-01000075952-6
    • Lopac-K-3888
    • BCP02440
    • C16H11BrN2O
    • SR-01000075952-1
    • Kinome_3565
    • Kenpaullone, >=98%
    • STO175
    • SR-01000075952-10
    • SDCCGSBI-0050627.P004
    • BRD-K37312348-001-06-9
    • HMS3267F14
    • BRD-K37312348-001-04-4
    • HMS3676M10
    • 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
    • NCGC00015582-02
    • AC-32896
    • K 3888
    • NCGC00025143-04
    • HSCI1_000038
    • 14-bromo-8,18-diazatetracyclo[9.7.0.0;{2,7}.0;{12,17}]octadeca-1(11),2,4,6,12(17),13,15-heptaen-9-one
    • 14-bromo-8,18-diazatetracyclo(9.7.0.0^(2,7).0^(12,17))octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
    • NSC-664704(Kenpaullone)?
    • DTXCID5084485
    • SDCCGSBI-0050627.P009
    • DA-54618
    • 9-Bromo-7,12-dihydro-indolo(3,2-d)(1)benzazepin-6(5H)-one
    • 9-bromo-5,12-dihydro-7H-benzo(2,3)azepino(4,5-b)indol-6-one
    • NCGC00015582-11
    • BRD-K37312348-001-15-0
    • 9-Bromo-5,12-dihydro-7H-benzo[2,3]azepino[4,5-b]indol-6-one
    • MDL: MFCD02683595
    • 인치: 1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
    • InChIKey: QQUXFYAWXPMDOE-UHFFFAOYSA-N
    • 미소: BrC1C([H])=C([H])C2=C(C=1[H])C1C([H])([H])C(N([H])C3=C([H])C([H])=C([H])C([H])=C3C=1N2[H])=O

계산된 속성

  • 정밀분자량: 326.00500
  • 동위원소 질량: 326.00548g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 402
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.3
  • 토폴로지 분자 극성 표면적: 44.9

실험적 성질

  • 융해점: >300°C (dec.)
  • 비등점: 613°C at 760 mmHg
  • 용해도: DMSO: 18 mg/mL, clear, yellow
  • PSA: 44.89000
  • LogP: 4.23000

Kenpaullone 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305 + P351 + P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 보안 용어:S26-36

Kenpaullone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A196851-1g
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
142273-20-9 98%
1g
$565.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027799-5mg
Kenpaullone,99%
142273-20-9 99%
5mg
¥2296 2024-05-25
Ambeed
A196851-10mg
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
142273-20-9 98%
10mg
$39.0 2025-02-21
Ambeed
A196851-50mg
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
142273-20-9 98%
50mg
$65.0 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0052-10MG
Kenpaullone
142273-20-9 >97.0%(HPLC)
10mg
¥300.00 2024-04-17
Biosynth
FK24755-10 mg
Kenpaullone
142273-20-9
10mg
$127.10 2023-01-04
Biosynth
FK24755-50 mg
Kenpaullone
142273-20-9
50mg
$413.50 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-200643B-10mg
Kenpaullone,
142273-20-9 ≥98%
10mg
¥1670.00 2023-09-05
FUJIFILM
116-00833-5mg
Kenpaullone
142273-20-9
5mg
JPY 26400 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2247-100 mg
KenPaullone
142273-20-9 98.99%
100MG
¥5868.00 2022-04-26

추천 기사

추천 공급업체
atkchemica
(CAS:142273-20-9)Kenpaullone
CL1422
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:142273-20-9)Kenpaullone
A857058
순결:99%/99%
재다:250mg/1g
가격 ($):188.0/508.0